molecular formula P4Zr3 B1143894 Zirconium phosphide CAS No. 12037-80-8

Zirconium phosphide

Cat. No.: B1143894
CAS No.: 12037-80-8
M. Wt: 397.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Composition

This compound belongs to the family of binary metal phosphides, characterized by direct bonding between zirconium metal atoms and phosphorus atoms. The compound exists in multiple stoichiometric forms, with the most commonly studied being zirconium monophosphide with the chemical formula Zirconium Phosphorus and zirconium diphosphide with the formula Zirconium Phosphorus₂. The molecular weight of zirconium monophosphide is 122.198 grams per mole, while the compound exhibits a solid appearance at room temperature.

The Chemical Abstracts Service registry number for zirconium monophosphide is 12037-72-8, and it is catalogued under the European Community number 234-866-8. The compound's International Union of Pure and Applied Chemistry name is phosphanylidynezirconium, reflecting its structural composition where phosphorus forms a direct bond with the zirconium center. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as P#[Zr], indicating the triple bond character between phosphorus and zirconium atoms.

Property Zirconium Monophosphide Zirconium Diphosphide
Chemical Formula ZrP ZrP₂
Molecular Weight 122.198 g/mol -
CAS Registry Number 12037-72-8 -
Crystal Structure (α-form) Sodium chloride type Lead(II) chloride type
Crystal Structure (β-form) Hexagonal -
Density (β-form) 5.54 Mg·m⁻³ -

The structural polymorphism of this compound represents one of its most significant characteristics. The alpha form of zirconium monophosphide adopts a face-centered cubic structure similar to sodium chloride, while the beta form crystallizes in a hexagonal system. This structural diversity directly influences the compound's electronic properties, with the alpha form demonstrating superconducting behavior when cooled below 5 Kelvin. The beta form exhibits a density of 5.54 megagrams per cubic meter and belongs to a specific space group configuration that contributes to its unique electronic properties.

Historical Context of this compound Research

The development of this compound research is intrinsically linked to the discovery and isolation of zirconium metal itself. Martin Heinrich Klaproth, a German chemist, discovered zirconium in 1789 while analyzing jargon samples from the island of Ceylon. Klaproth initially named the element "zirkonerde," which translates to zirconia, establishing the foundation for future zirconium compound research. The subsequent work by Humphry Davy in 1808, who attempted to isolate the element using electrolysis, and Jöns Jacob Berzelius, who successfully isolated zirconium in 1824, created the groundwork for investigating zirconium-based compounds.

The systematic study of this compound compounds began in the early 20th century, with scientific interest emerging from the recognition of their unique structural and electronic properties. Early research focused on understanding the fundamental crystal structures and phase relationships within the zirconium-phosphorus system. The development of advanced characterization techniques, including X-ray diffraction and thermogravimetric analysis, enabled researchers to identify the multiple polymorphic forms and their respective stability ranges.

Significant advances in this compound research occurred during the mid-20th century when researchers began investigating the structural transformation between different phases. Comprehensive studies on the hexagonal beta form to face-centered cubic alpha form transformation revealed that this transition occurs at elevated temperatures and involves slight stoichiometry changes. Mass spectrometric techniques were employed to study these transformations, providing insights into the cooperative first-order nature of the phase transition. These investigations established that the relative high-temperature stability follows the order: titanium phosphide < this compound < hafnium phosphide, demonstrating the exceptional thermal stability of this compound within the transition metal phosphide family.

Significance in Materials Science and Semiconductor Applications

This compound compounds have emerged as critically important materials in modern semiconductor technology due to their exceptional electronic properties and structural stability. The compounds function as semiconductors with particular excellence in high power and high frequency applications, making them essential components in advanced electronic devices. Their application in laser technologies and photodiode systems stems from their ability to maintain stable electronic properties under demanding operational conditions.

The superconducting properties of the alpha form of zirconium monophosphide represent one of the most significant aspects of its materials science applications. When cooled below 5 Kelvin, the compound transitions to a superconducting state, enabling potential applications in quantum computing systems and high-efficiency power transmission technologies. This superconducting behavior, combined with the compound's high thermal stability, positions this compound as a candidate material for next-generation cryogenic electronic systems.

Application Area Specific Use Key Properties Utilized
Semiconductor Devices High power applications Electronic conductivity, thermal stability
Semiconductor Devices High frequency applications Electronic properties, structural stability
Optical Technology Laser systems Optical properties, thermal resistance
Optical Technology Photodiodes Electronic properties, optical response
Superconducting Technology Quantum systems Superconductivity below 5K
Thin Film Technology Sputtering targets Structural integrity, purity

The development of this compound sputtering targets represents a significant advancement in thin film deposition technology. These targets, available in various purity levels ranging from 99% to 99.999%, enable the precise deposition of this compound films for semiconductor manufacturing processes. The ability to produce high-purity sputtering targets with controlled grain sizes facilitates the creation of uniform thin films essential for modern electronic device fabrication.

Advanced synthesis methods have been developed to produce this compound with tailored properties for specific applications. Direct reaction synthesis involves combining zirconium powder with red phosphorus under controlled temperature conditions, typically at 500°C for phosphorus and 1000°C for zirconium. This method produces high-purity this compound suitable for research and industrial applications. Alternative synthesis approaches include sol-gel methods and hydrothermal techniques, each offering distinct advantages for controlling particle size, crystallinity, and morphology.

The structural transformation behavior of this compound under varying temperature and pressure conditions makes it particularly valuable for applications requiring material stability across wide operational ranges. The hexagonal beta form exhibits linear thermal expansion until reaching a critical temperature, where it undergoes a cooperative transformation to the more stable cubic alpha form. This predictable phase behavior enables engineers to design systems that leverage specific structural forms for optimal performance in particular temperature regimes.

Properties

CAS No.

12037-80-8

Molecular Formula

P4Zr3

Molecular Weight

397.57

Synonyms

ZIRCONIUM PHOSPHIDE

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Zirconium phosphide has been extensively studied as a catalyst or catalyst support in numerous chemical reactions. Its unique properties allow it to facilitate various catalytic processes:

  • Reduction of Nitric Oxide : ZrP has demonstrated significant activity in the reductive elimination of nitric oxide (NO), converting it to nitrogen gas (N₂) under specific conditions. The efficiency of this reaction is influenced by temperature and gas concentration, making ZrP a potential candidate for pollution control technologies .
  • Heterogeneous Catalysis : The layered structure of ZrP allows for the intercalation of other catalytic species, enhancing its catalytic performance. For instance, zirconium phosphonates have been employed in cycloaddition reactions for carbon capture applications .
Catalytic Reaction Efficiency Conditions
Reduction of Nitric OxideHighVaried temperature and gas concentration
Cycloaddition for Carbon CaptureModerate to HighSpecific reaction conditions

Biomedical Applications

Zirconium phosphate is increasingly being utilized in biomedical fields, particularly in drug delivery systems:

  • Photodynamic Therapy : ZrP has been explored as a drug delivery vehicle for photosensitizers like methylene blue, enhancing the efficacy of photodynamic therapy in cancer treatment. Studies indicate that ZrP-methylene blue nano-hybrids improve therapeutic outcomes by facilitating targeted drug release in acidic tumor microenvironments .
  • Biocompatibility : The biocompatibility of ZrP makes it suitable for use in medical applications without interfering with metabolic functions. Its ability to intercalate various drugs allows for controlled release, which is particularly beneficial in cancer therapies .
Biomedical Application Mechanism Outcome
Photodynamic TherapyDrug delivery vehicleEnhanced efficacy against cancer cells
Controlled Drug ReleaseIon exchange propertiesTargeted therapy

Environmental Remediation

Zirconium phosphate materials are effective in treating wastewater and removing pollutants:

  • Heavy Metal Adsorption : ZrP-based adsorbents have shown promise in capturing heavy metals from wastewater. Their ion-exchange capabilities allow them to selectively bind and remove contaminants such as lead ions .
  • Photocatalytic Degradation : When combined with photocatalytic materials, ZrP can be used to degrade organic pollutants in water, demonstrating its dual functionality as both an adsorbent and a catalyst .
Environmental Application Target Pollutant Methodology
Heavy Metal RemovalLead ionsIon exchange adsorption
Organic Pollutant DegradationVarious organic dyesHeterogeneous photocatalysis

Material Science and Nanotechnology

Zirconium phosphate's structural properties make it valuable in material science:

  • Nanomaterials Development : The synthesis of zirconium phosphate nanomaterials has opened avenues for their use in advanced materials due to their unique surface properties and high stability. They can be tailored for specific applications through surface modifications .
  • Composite Materials : ZrP can be incorporated into composite materials to enhance mechanical properties and thermal stability, making them suitable for various industrial applications .
Material Science Application Properties Enhanced Applications
NanomaterialsSurface area, stabilityAdvanced coatings
Composite MaterialsMechanical strengthStructural components

Chemical Reactions Analysis

Reductive Elimination of Nitric Oxide

One significant reaction involving zirconium phosphide is its ability to reduce nitric oxide (NO) into nitrogen gas (N₂). The reaction proceeds as follows:

ZrP+2NOZrO2+N2+P\text{ZrP}+2\text{NO}\rightarrow \text{ZrO}_2+\text{N}_2+\text{P}

This reaction highlights the catalytic properties of ZrP, which can effectively eliminate NO at elevated temperatures (typically above 700 °C). The efficiency of this process is influenced by factors such as temperature, concentration of NO, and presence of ammonia (NH₃) as a co-reactant .

Structural Transformations

This compound undergoes structural transformations when subjected to high temperatures. For instance, the β-form can convert to the α-form at elevated temperatures, which is characterized by a cubic crystal structure. This transformation is associated with changes in stoichiometry and can be represented as:

 ZrPΔT ZrP\text{ ZrP}\xrightarrow{\Delta T}\text{ ZrP}

The stability of these phases varies with temperature and pressure conditions .

Interaction with Water

When exposed to water or moisture, this compound can hydrolyze to form zirconium oxide (ZrO₂) and phosphoric acid (H₃PO₄). The reaction can be simplified as:

ZrP+2H2OZrO2+2H3PO4\text{ZrP}+2\text{H}_2\text{O}\rightarrow \text{ZrO}_2+2\text{H}_3\text{PO}_4

This reaction emphasizes the importance of controlling environmental conditions during storage and application.

Characterization of Reaction Products

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Chemical Formula Structure Type Key Properties
Zirconium Phosphide ZrP Not explicitly stated (inferred: cubic or hexagonal) High thermal stability, used in hydrocracking
Nickel Phosphide Ni₂P Hexagonal High catalytic activity in hydrogen evolution reactions (HER)
Cobalt Phosphide CoP Orthorhombic Efficient in HER and hydrodesulfurization
Iron Phosphide Fe₂P Hexagonal Catalytic applications in ammonia synthesis
Copper Phosphide Cu₃P Tetragonal Lower catalytic activity compared to Ni₂P/CoP

Key Observations :

  • ZrP’s structure is less defined in the evidence but likely shares the covalent bonding and robustness common to TMPs.
  • Ni₂P and CoP exhibit well-defined crystalline structures, optimizing active sites for HER, whereas ZrP’s irregular surface dispersion on bentonite enhances hydrocracking efficiency .

Catalytic Performance

  • This compound : Demonstrated in hydrocracking biomass, achieving disordered bentonite layers that improve surface area and reaction kinetics .
  • Nickel/Cobalt Phosphides: Superior in HER, with Ni₂P achieving overpotentials of ~100 mV at 10 mA/cm², comparable to noble metals .
  • Iron Phosphide : Effective in ammonia synthesis but less stable under oxidative conditions .

Thermal Stability :

  • ZrP’s stability under high-temperature hydrocracking conditions (~300–400°C) aligns with CoP and Ni₂P, which retain activity up to 500°C .
  • Cu₃P degrades faster due to weaker metal-phosphorus bonds .

Research Findings and Data

Hydrocracking Efficiency of ZrP

  • Application : ZrP-modified bentonite increased biofuel yield by 15–20% compared to unmodified catalysts .
  • Mechanism : Disordered bentonite layers (evidenced by XRD) improved reactant access to active sites .

Comparative Catalytic Metrics

Compound Overpotential (HER) Hydrocracking Efficiency Thermal Stability (°C)
ZrP N/A High 300–400
Ni₂P ~100 mV Moderate ≤500
CoP ~120 mV Moderate ≤500
Fe₂P N/A Low ≤400

Preparation Methods

Synthesis of [(PN)₂ZrCl₂] (1)

A bis(phosphinoamide) ligand framework (PN = [Ph₂PCH₂SiMe₂NAr]⁻, Ar = 2,6-iPr₂C₆H₃) provides both electronic stabilization and steric protection. Complex 1 serves as the starting material, prepared via salt metathesis between ZrCl₄ and the lithium phosphinoamide salt.

Reductive Pathways to [(PN)(PN')Zr(H)] (2)

Controlled reduction of 1 enables access to reactive intermediates:

  • Two-electron reduction using KC₈ yields the Zr³⁺ hydride 2 with a cyclometalated PN' ligand (PN' = [PhPCH₂SiMe₂NAr]⁻).

  • One-electron reduction via metallocene agents produces metastable Zr³⁺ species that isomerize to 2 .

The hydride ligand in 2 exhibits dynamic exchange with D₂, deuterating both the methylene groups of the PN/P' ligands and the hydride itself. This mobility suggests a highly fluxional structure primed for phosphide formation.

Phosphide Formation via NaPH₂ Activation

The critical phosphide-generating step involves treating 2 with sodium phosphide (NaPH₂):

Reaction Stoichiometry and Conditions

  • Molar ratio: 1:1 (2:NaPH₂)

  • Solvent: Et₂O or THF at −78°C to 25°C

  • Duration: 12–24 hours

This yields the dinuclear complex [(PN)₂Zr≡P{μ₂-Na(OEt₂)}]₂ (4 ), featuring a terminal Zr≡P bond bridged by sodium ions.

Stabilization Strategies

To isolate monomeric phosphides, sodium sequestration agents are employed:

Stabilizing AgentProduct FormulaZr≡P Bond Length (Å)³¹P NMR (ppm)
18-Crown-6[Na(18-C-6)(THF)₂][(PN)₂Zr≡P] (5 )2.291(3)927
222-Kryptofix[Na(222-Kryptofix)][(PN)₂Zr≡P] (6 )2.2989(17)955
Tl⁺ coordination[(PN)₂Zr≡P{μ₂-Tl}]₂ (7 )2.316(2)711

Thallium coordination in 7 demonstrates how softer Lewis acids modulate phosphide electronic structure, reducing deshielding effects observed in sodium analogs.

Mechanistic Insights into Phosphide Formation

Redox Considerations

The synthesis leverages zirconium's accessibility to multiple oxidation states:

  • Oxidation of 2 : Treatment with ClCPh₃ or I₂ regenerates Zr⁴⁺ species (1 or 3 ), confirming the redox flexibility of the PN/P' ligand system.

  • Acid Quenching : Addition of weak acids to 2 produces hydrido-halide intermediates [(PN)₂Zr(X)(H)] (X = Cl, I), elucidating protonation pathways competing with phosphide formation.

Spectroscopic Signatures

  • ³¹P NMR : The extreme downfield shifts (819–955 ppm) in 4–6 confirm the presence of low-coordinate, electron-deficient phosphorus centers.

  • X-ray Diffraction : Ultrashort Zr≡P bond lengths (2.291–2.327 Å) indicate strong triple-bond character, consistent with DFT calculations.

Comparative Analysis of Synthetic Approaches

While traditional solid-state methods for metal phosphides (e.g., elemental combination at high temperatures) fail for zirconium due to P₄ volatility and Zr oxidation, the molecular approach offers precise control:

ParameterSolid-State SynthesisMolecular Synthesis (This Work)
Temperature>800°C−78°C to 25°C
Phosphorus SourceP₄ vaporNaPH₂
Product CrystallinityPolycrystallineSingle crystals
Ligand EnvironmentNot applicableTunable via PN/P' ligands

The molecular route enables systematic variation of steric and electronic parameters through ligand design, a critical advantage for functional materials development.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing zirconium phosphide (ZrP₂), and how do synthesis parameters influence its structural purity?

  • Methodological Answer : ZrP₂ is typically synthesized via solid-state reactions or gas-phase deposition. In solid-state synthesis, stoichiometric mixtures of zirconium and red phosphorus are heated under inert atmospheres (e.g., argon) at 800–1000°C for 12–48 hours. Excess phosphorus is often used to compensate for volatility . Structural purity depends on precise temperature control and reaction time, as deviations can lead to secondary phases like ZrP or Zr₃P. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm phase purity .

Q. How can researchers characterize the electronic properties of ZrP₂ to determine its semiconductor or metallic behavior?

  • Methodological Answer : Electronic properties are assessed using UV-Vis spectroscopy for bandgap estimation and Hall effect measurements for carrier mobility. Density functional theory (DFT) simulations complement experimental data by modeling band structures. For example, ZrP₂’s resistivity trends under varying temperatures can clarify its conductive behavior .

Q. What challenges arise in ensuring stoichiometric consistency during ZrP₂ synthesis, and how can they be mitigated?

  • Methodological Answer : Phosphorus volatility during high-temperature synthesis often leads to non-stoichiometric products. Mitigation strategies include sealed quartz ampoules to retain phosphorus vapor and post-synthesis annealing. In situ mass spectrometry can monitor gas-phase composition to optimize reaction conditions .

Advanced Research Questions

Q. How does the crystallographic orientation of ZrP₂ influence its catalytic performance in hydrogen evolution reactions (HER)?

  • Methodological Answer : Anisotropic catalytic activity is studied using single-crystal ZrP₂ electrodes with specific exposed facets (e.g., (001) vs. (110)). Linear sweep voltammetry (LSV) and Tafel analysis quantify HER efficiency. DFT simulations predict facet-dependent adsorption energies for hydrogen intermediates, guiding experimental design .

Q. What discrepancies exist in reported thermal stability data for ZrP₂, and how can they be resolved experimentally?

  • Methodological Answer : Literature reports vary on ZrP₂’s decomposition temperature (800–950°C). Thermogravimetric analysis (TGA) under controlled atmospheres (argon vs. vacuum) can resolve discrepancies. Cross-validation with in situ XRD during heating identifies phase transitions and decomposition pathways .

Q. How can in situ spectroscopic techniques elucidate reaction mechanisms in ZrP₂-based electrochemical systems?

  • Methodological Answer : Operando Raman spectroscopy and X-ray absorption near-edge structure (XANES) analysis track structural changes during cycling. For instance, monitoring P–Zr bond dynamics under applied potentials reveals degradation mechanisms in batteries or catalysts .

Q. What computational approaches are optimal for modeling ZrP₂’s interaction with dopants to enhance its functional properties?

  • Methodological Answer : DFT with Hubbard-U corrections (DFT+U) accounts for strong electron correlations in transition metal phosphides. Substitutional doping (e.g., Ti or Mo replacing Zr) is modeled to predict bandgap modulation and defect formation energies. Results guide experimental doping trials .

Data Analysis & Reproducibility

Q. How should researchers address contradictory data on ZrP₂’s optical properties across studies?

  • Methodological Answer : Contradictions may stem from surface oxidation or impurity phases. Cross-check photoluminescence (PL) spectra with X-ray photoelectron spectroscopy (XPS) to identify surface oxides. Standardized sample preparation (e.g., glovebox handling) minimizes air exposure .

Q. What protocols ensure reproducibility in ZrP₂ thin-film deposition for electronic applications?

  • Methodological Answer : Sputtering or chemical vapor deposition (CVD) parameters (pressure, substrate temperature, precursor flow rates) must be rigorously documented. Atomic force microscopy (AFM) and ellipsometry verify thickness and uniformity. Collaborative round-robin testing across labs validates protocols .

Tables for Key Properties

Property Value/Behavior Characterization Method Reference
Crystal StructureOrthorhombic (Pnma)XRD, TEM
Bandgap (Experimental)1.2–1.5 eVUV-Vis, DFT
Thermal Stability (in Ar)Stable up to 900°CTGA, in situ XRD
HER Overpotential (η10)120–150 mV (vs. RHE)LSV, Tafel analysis

Guidance for Researchers

  • Literature Review : Prioritize peer-reviewed journals over commercial databases. Use CAS RN 12037-80-8 to filter studies specific to ZrP₂ .
  • Data Validation : Replicate key experiments (e.g., synthesis, HER testing) using published protocols before innovating.
  • Ethics in Reporting : Disclose all synthesis parameters and characterization limits to aid reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.